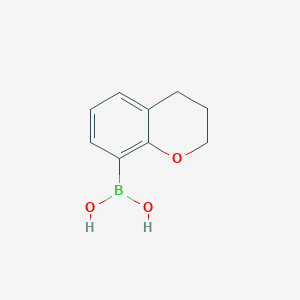
Chroman-8-boronic acid
Vue d'ensemble
Description
Chroman-8-boronic acid is a chemical compound with the molecular formula C9H11BO3 . It is also known by other names such as Chroman-8-ylboronic acid and 3,4-dihydro-2H-chromen-8-ylboronic acid . The molecular weight of this compound is 177.99 g/mol .
Molecular Structure Analysis
The molecular structure of Chroman-8-boronic acid includes a boronic acid group attached to a chroman ring . The InChI string representation of the molecule isInChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 . The Canonical SMILES representation is B(C1=C2C(=CC=C1)CCCO2)(O)O . Chemical Reactions Analysis
Boronic acids, including Chroman-8-boronic acid, are known to react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .Physical And Chemical Properties Analysis
Chroman-8-boronic acid has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 178.0801244 g/mol . The Topological Polar Surface Area is 49.7 Ų . The Heavy Atom Count is 13 .Applications De Recherche Scientifique
Biomedical Applications
Boronic acid-containing polymers, including those related to chroman-8-boronic acid, are valuable in various biomedical applications. These applications range from treatments for HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. Research highlights the synthesis, processing, and materials development that have enabled the preparation of new biomaterials in this field (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases, leading to utility in homogeneous assays or heterogeneous detection. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Selective Fluorescent Chemosensors
Boronic acids interact with cis-diols to form rings, used in fluorescent sensors to probe carbohydrates and bioactive substances. This includes applications in sensing carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, focusing on their fluorescence properties (Huang et al., 2012).
Boronic Acid in Sensing and Separation
Boronic acids are employed in sensing and separation protocols for molecules like saccharides and anions. This includes monitoring, identifying, and isolating analytes in physiological, environmental, and industrial scenarios (Nishiyabu, Kubo, James, & Fossey, 2011).
Catalysis in Organic Chemistry
Boronic acid catalysis is used in organic chemistry, including aza-Michael additions of hydroxamic acid to quinone imine ketals. This highlights boronic acid's versatility, not just in biomedical applications but also in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Pharmaceutical Applications
Boronic acid compounds, due to their unique structural features, are developed as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize important saccharides (Yang, Gao, & Wang, 2003).
Orientations Futures
Boronic acids, including Chroman-8-boronic acid, have been increasingly studied in medicinal chemistry due to their unique properties . They have potential applications in the development of new drugs, sensors, and delivery systems . Future research will likely focus on extending the studies with boronic acids to obtain new promising drugs .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKDZQONQZOKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701322 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-8-boronic acid | |
CAS RN |
685514-79-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
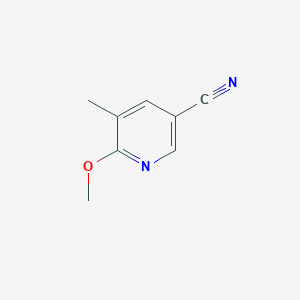
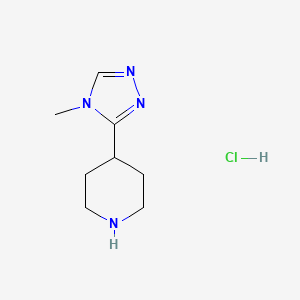
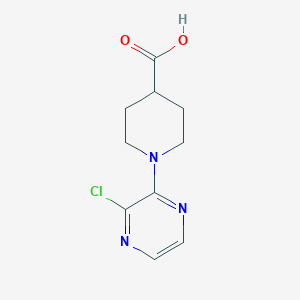
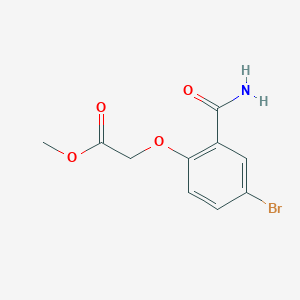
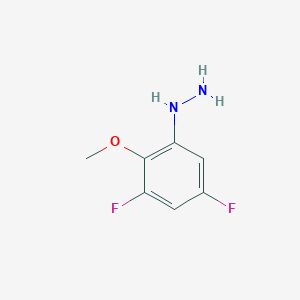
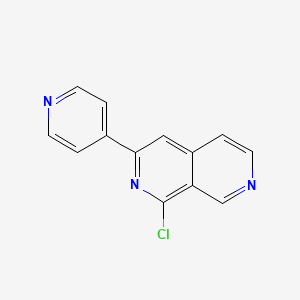
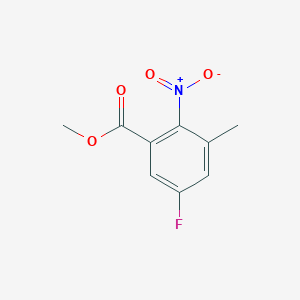
![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)